3-Deazaneplanocin hydrochloride, also known as 3-Deazaneplanocin A hydrochloride, is a synthetic compound recognized for its potent biological activity, particularly as an inhibitor of S-adenosylhomocysteine hydrolase and a histone methyltransferase inhibitor. This compound has garnered attention in the fields of cancer research and virology due to its ability to modulate epigenetic mechanisms and induce apoptosis selectively in cancer cells.
3-Deazaneplanocin hydrochloride is derived from neplanocin A, a naturally occurring nucleoside analog. The synthesis of this compound has been reported in various studies, which detail its production from readily available precursors through multi-step chemical processes.
3-Deazaneplanocin hydrochloride falls under the category of nucleoside analogs and epigenetic modulators. It is classified primarily as a histone methyltransferase inhibitor, affecting global histone methylation patterns within cells.
The synthesis of 3-Deazaneplanocin hydrochloride involves several critical steps that transform simple organic precursors into the final product.
3-Deazaneplanocin hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms.
3-Deazaneplanocin hydrochloride participates in various chemical reactions that underscore its pharmacological properties.
The compound's interactions with biological targets have been extensively studied using both in vitro and in vivo models, demonstrating significant antiviral and anticancer activity against various pathogens and tumor types .
The mechanism by which 3-Deazaneplanocin hydrochloride exerts its biological effects involves several key processes.
Studies have shown that treatment with 3-Deazaneplanocin hydrochloride leads to significant changes in cellular transcriptional programs associated with cell survival and proliferation .
Understanding the physical and chemical properties of 3-Deazaneplanocin hydrochloride is crucial for its application in research.
3-Deazaneplanocin hydrochloride has several significant applications in scientific research:
3-Deazaneplanocin hydrochloride (DZNep) is a cyclopentanyl analog of adenosine that functions as a potent epigenetic modulator through selective targeting of histone methyltransferases. Its primary mechanism involves disrupting the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2).
DZNep inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, leading to intracellular accumulation of S-adenosyl-L-homocysteine. This molecule competitively inhibits S-adenosyl-L-methionine-dependent methyltransferases, including EZH2 [2] [6]. EZH2 serves as the catalytic core of PRC2, which is a multi-protein complex essential for gene silencing. PRC2 assembly requires precise interactions between EZH2, Suppressor of Zeste 12 (SUZ12), Embryonic Ectoderm Development (EED), and Retinoblastoma-Associated Protein 46/48 (RbAp46/48). DZNep induces proteasomal degradation of EZH2 and other PRC2 components, thereby destabilizing the entire complex [1] [4].
The biological consequence is profound: PRC2 dysfunction prevents the establishment of repressive chromatin domains at target loci, including genes regulating cell differentiation and tumor suppression. In rhabdomyosarcoma, EZH2 overexpression maintains stemness by repressing myogenic regulatory factors (e.g., MyoD, Myogenin). DZNep-mediated EZH2 inhibition reverses this blockade, enabling myogenic differentiation [1].
Table 1: Polycomb Repressive Complex 2 Subunits Targeted by 3-Deazaneplanocin Hydrochloride
| PRC2 Component | Function | Effect of DZNep |
|---|---|---|
| Enhancer of Zeste Homolog 2 | Catalytic subunit; histone methyltransferase activity | Proteasomal degradation |
| Suppressor of Zeste 12 | Structural stability; facilitates complex assembly | Reduced protein stability |
| Embryonic Ectoderm Development | Allosteric activation; H3K27me3 recognition | Impaired complex conformation |
| Retinoblastoma-Associated Protein 46/48 | Histone binding; nucleosome recruitment | Disrupted histone interaction |
EZH2 catalyzes trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark that condenses chromatin and silences gene transcription. DZNep treatment reduces global H3K27me3 levels by 60–80% across diverse cancer models, including non-small cell lung cancer (NSCLC), chondrosarcoma, and melanoma [2] [5] [6]. This reduction is not merely correlative; chromatin immunoprecipitation sequencing demonstrates depleted H3K27me3 occupancy at promoter regions of tumor suppressor genes such as:
Hypoxia-induced chemoresistance in melanoma is mediated by EZH2 upregulation and subsequent H3K27me3 elevation. DZNep reverses this epigenetic adaptation, resensitizing tumors to chemotherapeutics like 7-ethyl-10-hydroxycamptothecin by de-repressing pro-apoptotic genes [5]. The chromatin remodeling extends beyond histone modifications: loss of H3K27me3 facilitates recruitment of ATP-dependent chromatin remodelers (e.g., SWI/SNF complex), further promoting open chromatin configurations [1] [2].
Table 2: H3K27me3 Dynamics Following 3-Deazaneplanocin Hydrochloride Treatment
| Cancer Model | H3K27me3 Reduction | Reactivated Genes | Functional Outcome |
|---|---|---|---|
| Non-small cell lung cancer | 75% | p21, p27 | Cell cycle arrest; apoptosis |
| Chondrosarcoma | 68% | E-cadherin, RUNX3 | Inhibited migration; reduced invasion |
| Melanoma (hypoxic) | 82% | NOXA, CASP8 | Chemosensitization to SN-38 |
| Rhabdomyosarcoma | 70% | MyoD, Myogenin | Myogenic differentiation |
DZNep exhibits strong synergy with inhibitors targeting complementary epigenetic pathways. With histone deacetylase (HDAC) inhibitors (e.g., trichostatin A), DZNep co-treatment amplifies tumor suppressor gene reactivation. In leukemia models, combining DZNep with trichostatin A enhances re-expression of p15, CDH1, and FZD9 by 4-fold compared to monotherapy. This synergy arises from simultaneous disruption of repressive histone modifications: DZNep depletes H3K27me3, while HDAC inhibitors increase histone acetylation (H3K9ac), creating a permissive chromatin environment [8] [10].
High-throughput screening using FDA-approved drug libraries identified antiarrhythmics (e.g., proscillaridin A) as potent enhancers of DZNep activity. Transcriptome analyses reveal that these combinations downregulate 153 epigenetic regulators, including oncogenic histone modifiers like lysine demethylase 8 and Symmetric Dimethylarginine 3 [10]. Similarly, DZNep synergizes with DNA methyltransferase inhibitors (e.g., decitabine) by amplifying DNA hypomethylation and H3K27me3 depletion. This dual action overcomes heterochromatic barriers at loci silenced by both DNA methylation and histone methylation [7] [10].
Table 3: Documented Synergistic Interactions of 3-Deazaneplanocin Hydrochloride
| Combination Agent | Epigenetic Target | Mechanistic Basis | Validated Disease Models |
|---|---|---|---|
| Trichostatin A | Histone deacetylases | Increased H3K9 acetylation; enhanced H3K27me3 loss | Leukemia, colorectal cancer |
| Decitabine | DNA methyltransferases | Co-depletion of DNA methylation and H3K27me3 | Myelodysplastic syndromes |
| Proscillaridin A | Na⁺/K⁺ ATPase pump | Downregulation of SYMD3/KDM8 epigenetic modifiers | Colon cancer |
| Chaetocin | Histone methyltransferase SUV39H1 | Concurrent reduction of H3K9me3 and H3K27me3 | Acute myeloid leukemia |
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